
3-(2-Chloro-5-nitrophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClN2O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenyl)propanenitrile typically involves the nitration of 2-chlorobenzene followed by a series of reactions to introduce the propanenitrile group. One common method includes:
Nitration: 2-Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrobenzene.
Alkylation: The nitrated product is then subjected to alkylation with acrylonitrile in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-nitrophenyl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 3-(2-Amino-5-chlorophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-(2-Chloro-5-nitrophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-5-nitrophenyl)propanenitrile: Similar structure but with a bromo group instead of a chloro group.
3-(2-Chloro-4-nitrophenyl)propanenitrile: Similar structure but with the nitro group in a different position.
3-(2-Chloro-5-aminophenyl)propanenitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(2-Chloro-5-nitrophenyl)propanenitrile is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-(2-chloro-5-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClN2O2/c10-9-4-3-8(12(13)14)6-7(9)2-1-5-11/h3-4,6H,1-2H2 |
InChI Key |
YMPSOFPFXGJJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


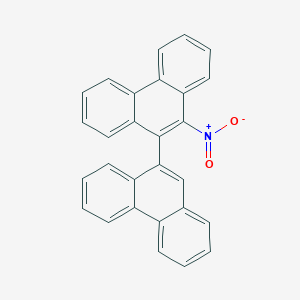
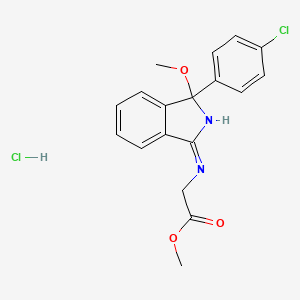
![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
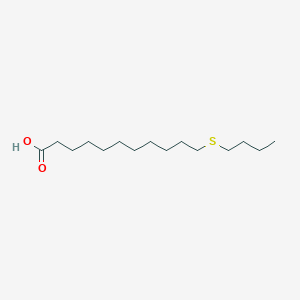
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
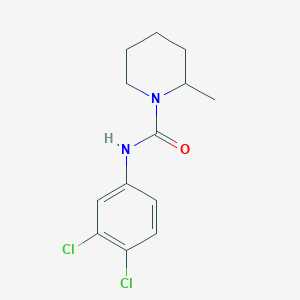
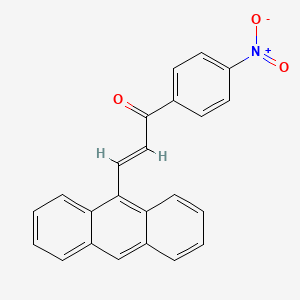
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)


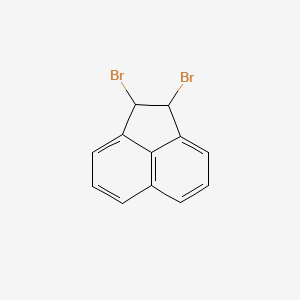
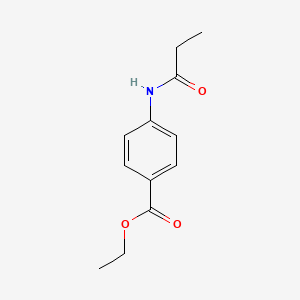
![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
